molecular formula C18H21NO2 B3742697 1-(3-phenoxybenzyl)-4-piperidinol

1-(3-phenoxybenzyl)-4-piperidinol

Cat. No.: B3742697
M. Wt: 283.4 g/mol
InChI Key: KFAXTFDCCLNUNM-UHFFFAOYSA-N
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Description

1-(3-Phenoxybenzyl)-4-piperidinol is a piperidine derivative characterized by a phenoxybenzyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 4-position. This compound belongs to a broader class of piperidine-based molecules studied for their pharmacological properties, including analgesic, anticonvulsant, and receptor-modulating activities.

Properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-16-9-11-19(12-10-16)14-15-5-4-8-18(13-15)21-17-6-2-1-3-7-17/h1-8,13,16,20H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAXTFDCCLNUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) on the phenyl ring enhance metabolic stability but may reduce receptor binding affinity.
  • Bulky substituents (e.g., cyclohexyl) improve analgesic potency but increase neurotoxicity risks .

Synthetic Accessibility: Piperidinol derivatives with phenoxybenzyl groups require multi-step syntheses involving nucleophilic substitutions and catalytic hydrogenation, as seen in analogs like 1-(3-chloro-4-methylphenyl)-4-piperidinol .

Pharmacological Gaps: Limited data exist on the specific biological activities of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-phenoxybenzyl)-4-piperidinol
Reactant of Route 2
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1-(3-phenoxybenzyl)-4-piperidinol

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